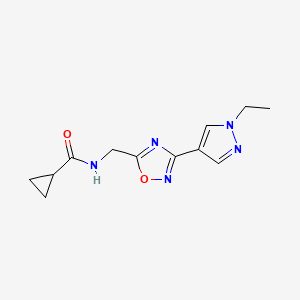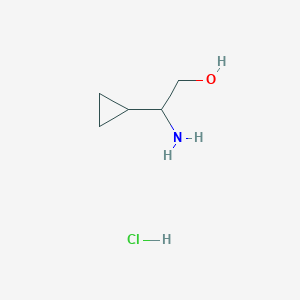
2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride” are not available, there are methods for synthesizing similar compounds. For instance, a method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid has been reported . This method employs a recyclable chiral auxiliary to form a Ni (II) complex with glycine Schiff base, which is alkylated under basic conditions .Scientific Research Applications
Stereoselective Synthesis of Fluorinated Amino Acids
Research has demonstrated the potential of using fluorinated precursors for the stereoselective synthesis of valuable fluorinated amino acids. For example, the study by Julie A. Pigza, T. Quach, and T. Molinski (2009) showcased a divergent synthesis route starting from a related fluorinated compound, highlighting the importance of such molecules in creating configurationally pure amino acids for research and therapeutic purposes (Pigza, Quach, & Molinski, 2009).
Development of Anticancer Derivatives
A difluoro-derivative of chlorambucil, a known anti-cancer drug, has been synthesized demonstrating the utility of fluorinated compounds in medicinal chemistry. This study by C. Buss, P. Coe, and J. Tatlow (1986) illustrates the complex synthetic routes possible from precursors like 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride, potentially leading to new therapeutic agents (Buss, Coe, & Tatlow, 1986).
Enzymatic Synthesis of Hydroxybutanoic Acid
A novel approach to synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic cascade demonstrates the versatility of fluorinated compounds in enzymatic processes. The work by K. Hernández et al. (2017) used a pyruvate aldolase from E. coli in combination with a transaminase for the stereoselective synthesis, showcasing the potential for the production of chiral building blocks from fluorinated precursors (Hernández et al., 2017).
X-ray Structure Determination in Bestatin
The X-ray structure determination of a component in bestatin, an inhibitor of certain aminopeptidases, was facilitated by the use of fluorinated amino acids. This illustrates the role of fluorinated compounds in the structural elucidation of biologically active molecules, as demonstrated by Hikaru Nakamura et al. (1976) (Nakamura et al., 1976).
Quantitative Determination in Wine Aroma Compounds
The role of hydroxy acids, including those derived from fluorinated compounds, in contributing to wine aroma was explored by Elisa Gracia-Moreno et al. (2015). This research underscores the importance of such compounds in food chemistry and sensory analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).
Mechanism of Action
Mode of Action
It’s worth noting that the compound contains functional groups common to many bioactive molecules, such as the amino and carboxyl groups . These groups often participate in interactions with biological targets, leading to changes in cellular function.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways that EN300-7432332 might affect. Given its structural similarity to certain amino acids , it’s plausible that it could interact with pathways involving protein synthesis or metabolism.
Pharmacokinetics
Pharmacokinetics involves four major mechanisms: Absorption, Distribution, Metabolism, and Excretion (ADME)
Properties
IUPAC Name |
2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO3.ClH/c1-5(11,4(6)7)2(8)3(9)10;/h2,4,11H,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQIXUSJWUTZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)(C(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride](/img/structure/B2883189.png)



![Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2883195.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
![1,7-dimethyl-3-phenethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883198.png)


![[1-(4-Fluorophenyl)cyclopropyl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2883203.png)


![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)

